4-(2-iodoanilino)-3-[(4-methylphenyl)methyl]-4-oxobutanoic acid
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Overview
Description
4-(2-iodoanilino)-3-[(4-methylphenyl)methyl]-4-oxobutanoic acid is a complex organic compound featuring an iodoaniline group and a methylphenylmethyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-iodoanilino)-3-[(4-methylphenyl)methyl]-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the iodoaniline and methylphenylmethyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include iodine, aniline derivatives, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2-iodoanilino)-3-[(4-methylphenyl)methyl]-4-oxobutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the iodo group to a simpler aniline derivative.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted aniline derivatives .
Scientific Research Applications
4-(2-iodoanilino)-3-[(4-methylphenyl)methyl]-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of dyes, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism of action of 4-(2-iodoanilino)-3-[(4-methylphenyl)methyl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The iodoaniline group can form strong interactions with various biological molecules, influencing pathways and processes within cells. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Another compound with a similar structural motif used in organic synthesis.
Imidazo[1,2-a]pyridines: These compounds share some functional similarities and are used in similar research contexts.
Uniqueness
4-(2-iodoanilino)-3-[(4-methylphenyl)methyl]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
4-(2-iodoanilino)-3-[(4-methylphenyl)methyl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18INO3/c1-12-6-8-13(9-7-12)10-14(11-17(21)22)18(23)20-16-5-3-2-4-15(16)19/h2-9,14H,10-11H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBLKFOYKFKRIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CC(=O)O)C(=O)NC2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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